molecular formula C14H21N3O3S B2670938 Ethyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-57-3

Ethyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2670938
CAS No.: 946236-57-3
M. Wt: 311.4
InChI Key: WOALJPYCYILKSH-UHFFFAOYSA-N
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Description

Substituted benzo[d]thiazol-2-ylcarbamates have been synthesized and evaluated for anticonvulsant activity . Benzothiazole is a bicyclic ring system with electron rich sulfur and nitrogen atom. Various pharmacological actions displayed by benzothiazole include antimicrobial, antitubercular, anticonvulsant, antitumor, antihyperglycemic, and HIV-1 integrase inhibition .


Synthesis Analysis

The substituted benzo[d]thiazol-2-ylcarbamates were synthesized and their structures were confirmed based on their physical and spectral data . The compounds were found to be high melting solids and soluble in DMSO .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .


Physical and Chemical Properties Analysis

The synthesized compounds were high melting solids and found to be soluble in DMSO .

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

Research on the cyclization of N-carbamoylamino alcohols into oxazolidinones and similar reactions has shown that the introduction of an ethyl group can promote the desired cyclic carbonate formation. This has led to the development of new ethylation reagents for carboxylic acids under mild conditions, highlighting the potential of ethylated compounds in facilitating organic synthesis processes (Suzuki & Sugai, 2004).

Synthetic Studies on Peptides

In the synthesis of bacitracin analogs, the racemization of amino acid residues connected to the thiazoline ring has been observed. This finding has implications for peptide synthesis and the understanding of peptide stability and structure (Hirotsu, Shiba, & Kaneko, 1970).

Antimicrobial and Antitumor Activity

Compounds with thiazole and thiadiazole structures, including those related to Ethyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate, have been evaluated for their antimicrobial and antitumor activities. Such studies contribute to the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Electrochemical and Electrochromic Properties

Research on the electrochemical and electrochromic properties of novel donor–acceptor type monomers, including ethylated compounds, has led to the development of polymers with potential applications in electronic devices. These studies demonstrate the versatility of ethylated compounds in the creation of materials with desirable electronic properties (Hu et al., 2013).

Gas-Phase Elimination Reactions

Computational studies on the gas-phase elimination reaction of ethylated carbamates have provided insights into the mechanisms of thermal decomposition. Such research is valuable for understanding the stability and reactivity of ethylated compounds under different conditions (Velez, Ruiz, Quijano, & Notario, 2015).

Future Directions

There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients . Therefore, intensive research efforts are being devoted to find new anticonvulsant compounds with promising activity .

Properties

IUPAC Name

ethyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-20-14(19)17-13-16-11(9-21-13)8-12(18)15-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALJPYCYILKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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